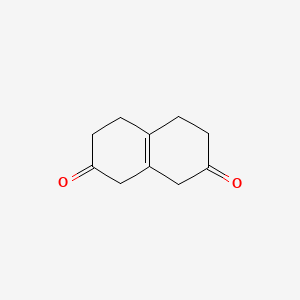
4,5,6,8-tetrahydro-2,7(1H,3H)-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione is an organic compound with the molecular formula C10H14O2 It is a derivative of naphthalene, where the aromatic ring system is fully hydrogenated, and two ketone groups are introduced at the 2 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene followed by selective oxidation. The hydrogenation process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting octahydronaphthalene is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the desired positions.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4,5,6,7,8-octahydronaphthalene-2,7-dione may involve continuous flow reactors to ensure efficient hydrogenation and oxidation processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone groups can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-octahydronaphthalene-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone groups can form hydrogen bonds or covalent interactions with active sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6,7,8-Octahydronaphthalene: Lacks the ketone groups, making it less reactive in certain chemical reactions.
Tetramethyl acetyloctahydronaphthalenes: Contains additional methyl groups and is used primarily in fragrances.
Valencene: A sesquiterpene with a similar hydrogenated naphthalene structure but different functional groups.
Uniqueness
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione is unique due to the presence of two ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1,3,4,5,6,8-hexahydronaphthalene-2,7-dione |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H2 |
InChI-Schlüssel |
VQARWCUZPPRWND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CC2=C1CCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)

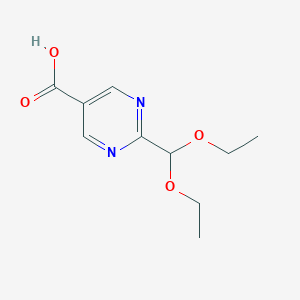
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)
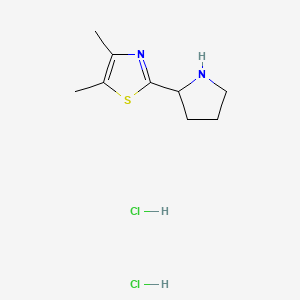
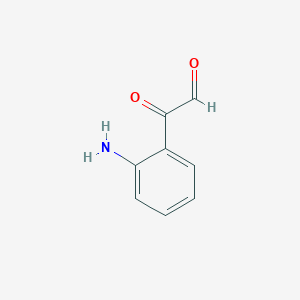
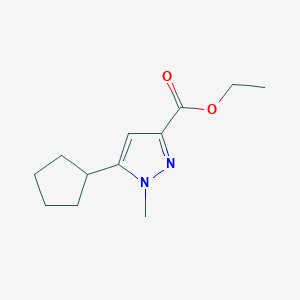
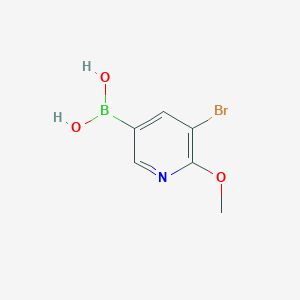
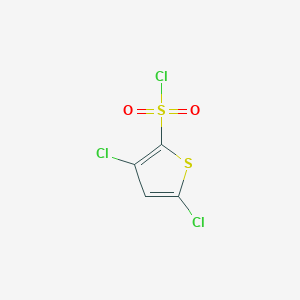
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)
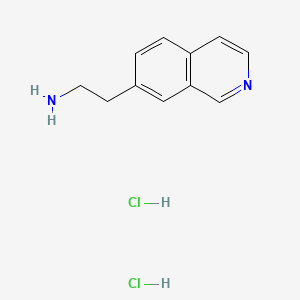

![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
